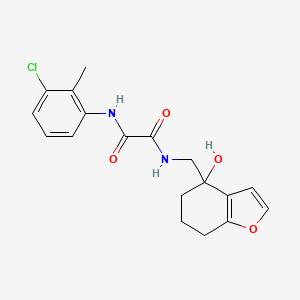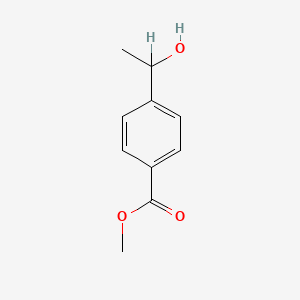
3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as PTPAD, has a unique structure that has attracted the attention of researchers in various fields of science. It is a derivative of azetidin-2-one, which has been identified as having immunostimulating and antimicrobial properties, as well as antioxidant activity .
Synthesis Analysis
The synthesis of such compounds involves exploiting the biological potential of the 1,3,4-oxadiazole/thiadiazole ring . The process begins with the preparation of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The final derivatives are prepared using a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .Molecular Structure Analysis
The molecular structure of PTPAD is complex, with a molecular weight of 336.42. It includes a phenylthio group attached to a propanoyl group, which is further attached to an azetidin-3-yl group. This is connected to an oxazolidine-2,4-dione group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of PTPAD are complex and involve several steps . These include the formation of Schiff’s bases (intermediates) and the subsequent preparation of the final derivatives .Applications De Recherche Scientifique
Anticancer Potential
This compound has been identified as having significant potential in anticancer treatments. The derivatives of azetidin-2-one, which include the phenylthio propanoyl group, have shown promising results in inhibiting cancer cell growth. Specifically, they have been evaluated using MCF-7 cell lines, a type of breast cancer cell line, indicating their potential effectiveness against this form of cancer .
Antimicrobial Activity
The azetidin-2-one derivatives also exhibit antimicrobial properties. This makes them valuable in the development of new antibiotics that can be used to treat various bacterial infections. Their effectiveness against a range of microbial strains could lead to the development of broad-spectrum antibiotics .
Antioxidant Activity
These compounds have demonstrated antioxidant activity, which is crucial in protecting cells from oxidative stress. Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders, inflammation, and cancer. Therefore, these derivatives could be used in the development of treatments or supplements to manage oxidative stress-related conditions .
Immunostimulating Effects
Some substituted azetidin-2-one derivatives are recognized for their immunostimulating effects. They can potentially enhance the immune response, making them useful in vaccine development or as adjuvants to boost the efficacy of existing vaccines .
Synthesis of Schiff’s Bases
The compound is involved in the synthesis of Schiff’s bases, which are an important class of organic compounds with various applications, including as intermediates in the synthesis of other organic compounds. Schiff’s bases have applications in dyes, pigments, and as catalysts in different chemical reactions .
Development of Heterocyclic Compounds
The compound plays a role in the development of heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole/thiadiazole ring. These heterocycles are important in medicinal chemistry due to their diverse pharmacological activities .
Chemical Intermediate
Due to its reactive nature, this compound can serve as a chemical intermediate in the synthesis of more complex molecules. This is particularly useful in the pharmaceutical industry, where it can lead to the development of new drugs with various therapeutic applications .
Research Tool in Pharmacology
Lastly, as a compound with multiple biological activities, it serves as an important research tool in pharmacology. It can be used to study the mechanisms of action of drugs, understand disease pathways, and identify new therapeutic targets .
Orientations Futures
Propriétés
IUPAC Name |
3-[1-(3-phenylsulfanylpropanoyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c18-13(6-7-22-12-4-2-1-3-5-12)16-8-11(9-16)17-14(19)10-21-15(17)20/h1-5,11H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQXWRKAWZRFSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCSC2=CC=CC=C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2928738.png)
![4-chloro-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2928739.png)
![N-[[4-ethyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2928740.png)

![3-isobutyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928742.png)
![1-Nitro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)benzene](/img/structure/B2928743.png)


![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide](/img/structure/B2928749.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(6-chloro-3-pyridinyl)methyl]piperazine](/img/structure/B2928750.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-phenylazepan-1-yl)methanone](/img/structure/B2928756.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2928760.png)